molecular formula C24H22N4O4 B11521593 N-[(2Z)-2-(acetylamino)-3-(1H-indol-3-yl)prop-2-enoyl]tryptophan

N-[(2Z)-2-(acetylamino)-3-(1H-indol-3-yl)prop-2-enoyl]tryptophan

Cat. No.: B11521593
M. Wt: 430.5 g/mol
InChI Key: SLDSMSLZAPIZLI-FBHDLOMBSA-N
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Description

2-[(2Z)-2-Acetamido-3-(1H-indol-3-yl)prop-2-enamido]-3-(1H-indol-3-yl)propanoic acid is a complex organic compound featuring an indole nucleus. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, holds significant potential in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2Z)-2-acetamido-3-(1H-indol-3-yl)prop-2-enamido]-3-(1H-indol-3-yl)propanoic acid typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole nucleus . The reaction is carried out under reflux in methanol with methanesulfonic acid as a catalyst, yielding the desired indole derivative.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The process includes the formation of the indole nucleus, followed by acylation and amidation reactions to introduce the acetamido and enamido groups. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2Z)-2-Acetamido-3-(1H-indol-3-yl)prop-2-enamido]-3-(1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

2-[(2Z)-2-Acetamido-3-(1H-indol-3-yl)prop-2-enamido]-3-(1H-indol-3-yl)propanoic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2Z)-2-acetamido-3-(1H-indol-3-yl)prop-2-enamido]-3-(1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets. The indole nucleus binds to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain pathways, resulting in therapeutic effects such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2Z)-2-Acetamido-3-(1H-indol-3-yl)prop-2-enamido]-3-(1H-indol-3-yl)propanoic acid is unique due to its dual indole structure and the presence of acetamido and enamido groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H22N4O4

Molecular Weight

430.5 g/mol

IUPAC Name

2-[[(Z)-2-acetamido-3-(1H-indol-3-yl)prop-2-enoyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C24H22N4O4/c1-14(29)27-21(10-15-12-25-19-8-4-2-6-17(15)19)23(30)28-22(24(31)32)11-16-13-26-20-9-5-3-7-18(16)20/h2-10,12-13,22,25-26H,11H2,1H3,(H,27,29)(H,28,30)(H,31,32)/b21-10-

InChI Key

SLDSMSLZAPIZLI-FBHDLOMBSA-N

Isomeric SMILES

CC(=O)N/C(=C\C1=CNC2=CC=CC=C21)/C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O

Canonical SMILES

CC(=O)NC(=CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O

Origin of Product

United States

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